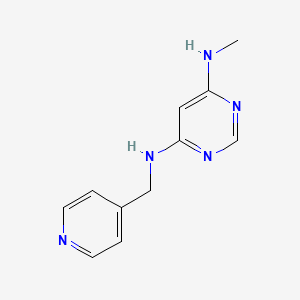

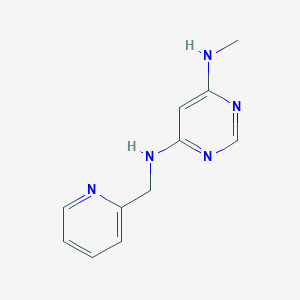

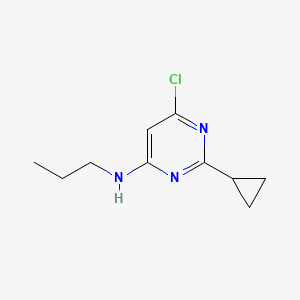

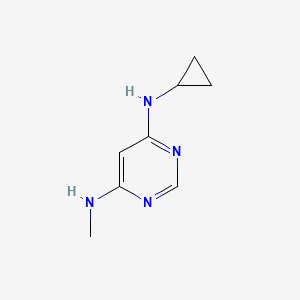

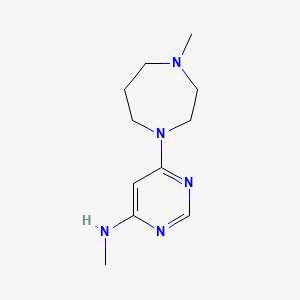

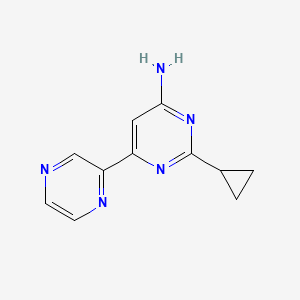

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Übersicht

Beschreibung

“2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is a heterocyclic compound with interesting physical, chemical, and biological properties1. It has a molecular formula of C11H11N5 and a molecular weight of 213.24 g/mol1.

Synthesis Analysis

While I couldn’t find the exact synthesis process for “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine”, pyrimidinamine derivatives are generally synthesized using a variety of methods2. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism2.

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is not directly available. However, the structure of similar compounds can be found in various databases34.Chemical Reactions Analysis

The specific chemical reactions involving “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” are not readily available. However, pyrimidinamine derivatives are known to undergo a variety of chemical reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” are not directly available. However, it is known that it has a molecular weight of 213.24 g/mol1.Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

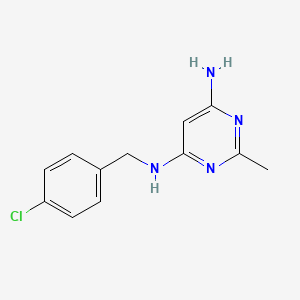

- Scientific Field: Cancer Research

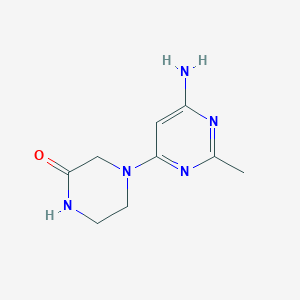

- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of novel compounds that inhibit CDK2, a protein that is a potential target for cancer treatment . These compounds are designed to selectively target tumor cells .

- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Application in Collagen Prolyl-4-Hydroxylase Inhibition

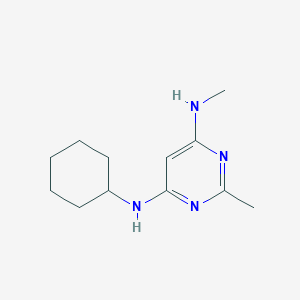

- Scientific Field: Biochemistry

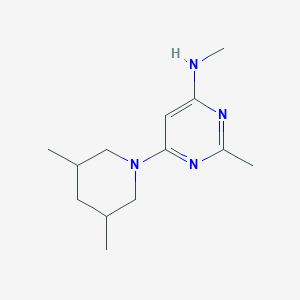

- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that inhibit collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline .

- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit collagen prolyl-4-hydroxylase .

- Results or Outcomes: The compounds 12m and 12q were found to be potent inhibitors of collagen prolyl-4-hydroxylase .

Application in Synthesis of Pyrido[2,3-d]pyrimidin-5-one

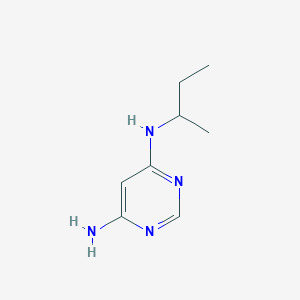

- Scientific Field: Organic Chemistry

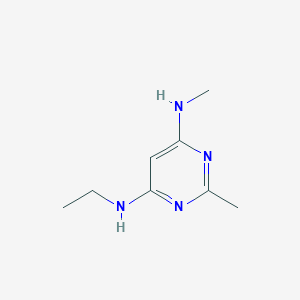

- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of pyrido[2,3-d]pyrimidin-5-one . This compound has potential applications in medicinal chemistry .

- Methods of Application: The synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

- Results or Outcomes: The synthesis resulted in the formation of pyrido[2,3-d]pyrimidin-5-one .

Application in Antimicrobial Research

- Scientific Field: Microbiology

- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that exhibit antimicrobial activity . These compounds are designed to combat a variety of microbial infections .

- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit the growth of various microbes .

- Results or Outcomes: The synthesized compounds showed promising antimicrobial activity against a range of microbes .

Application in Antifungal Research

- Scientific Field: Mycology

- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that exhibit antifungal activity . These compounds are designed to combat a variety of fungal infections .

- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit the growth of various fungi .

- Results or Outcomes: The synthesized compounds showed promising antifungal activity against a range of fungi .

Safety And Hazards

Zukünftige Richtungen

The future directions for “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” and similar compounds could involve further exploration of their pharmacological activities7. For instance, pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity7.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.

Eigenschaften

IUPAC Name |

2-cyclopropyl-6-pyrazin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRLTJFRQYTWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.